molecular formula C13H6F10N2 B3039701 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole CAS No. 1274904-50-5

3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole

Cat. No.: B3039701
CAS No.: 1274904-50-5
M. Wt: 380.18 g/mol
InChI Key: UODSQAMBNBPDIE-UHFFFAOYSA-N
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Description

3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative. This compound is characterized by its unique structure, which includes both heptafluoropropyl and trifluoromethyl groups attached to a pyrazole ring. The presence of these fluorinated groups imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Mechanism of Action

Without specific context or application, it’s difficult to determine the mechanism of action for this compound. If it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug. If it’s used as a material, the mechanism of action might refer to its physical or chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole typically involves the reaction of appropriate fluorinated precursors with a pyrazole core. One common method includes the use of 1,1,2,2,3,3,3-heptafluoropropyl bromide and 1-phenyl-3-(trifluoromethyl)pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Dimethylformamide, tetrahydrofuran.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of fluorinated groups with other functional groups, while coupling reactions can result in the formation of larger, more complex molecules.

Scientific Research Applications

3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with high ionizing power, used in similar applications.

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Another fluorinated compound with applications in refrigerants and heat transfer fluids.

Uniqueness

3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole is unique due to its combination of heptafluoropropyl and trifluoromethyl groups attached to a pyrazole ring. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(1,1,2,2,3,3,3-heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F10N2/c14-10(15,12(19,20)13(21,22)23)8-6-9(11(16,17)18)25(24-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODSQAMBNBPDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140872
Record name 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959574-13-1
Record name 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959574-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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